4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(NE)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11-5-3-10(4-6-11)9-12-14/h3-6,9,14H,7-8H2,1-2H3/b12-9+ |
InChI Key |
DEXZRCKPQVKBAU-FMIVXFBMSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=N/O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Preparation Methods
Aldehyde Precursor Synthesis
The preparation begins with the synthesis of 4-(2-(dimethylamino)ethoxy)benzaldehyde, the immediate precursor for oxime formation. Two primary approaches dominate the literature:
Alkylation of 4-Hydroxybenzaldehyde
In a representative procedure, 4-hydroxybenzaldehyde undergoes alkylation with 2-(dimethylamino)ethyl chloride under alkaline conditions. A mixture of ethanol and water (3:1 v/v) serves as the solvent, with sodium carbonate maintaining a pH of 8–9. The reaction proceeds at 80°C for 6–8 hours under nitrogen atmosphere, yielding a brown oil after extraction with dichloromethane and solvent evaporation.
Alternative Pathway via Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF provides higher regioselectivity. This method achieves 72–78% yields when reacting 4-hydroxybenzaldehyde with 2-(dimethylamino)ethanol at 0°C to room temperature.
Oxime Formation Strategies
The aldehyde intermediate undergoes oximation through three validated methods:
Classical Hydroxylamine Protocol
A solution of 4-(2-(dimethylamino)ethoxy)benzaldehyde (1.0 mmol) in ethanol (10 mL) reacts with hydroxylamine hydrochloride (1.2 mmol) and pyridine (0.5 mL) at 70–80°C for 30 minutes. Cooling induces crystallization, with filtration yielding crude oxime (94–97% purity).
Mechanochemical Synthesis
Solid-state synthesis via ball milling combines equimolar amounts of aldehyde and hydroxylamine hydrochloride with magnesium silicate (Florisil®) as a grinding auxiliary. This solvent-free method completes in 15–20 minutes, achieving comparable yields (95%) to solution-phase reactions while reducing environmental impact.
Organocatalyzed Oximation
Recent advancements employ 2-(aminomethyl)benzimidazole catalysts (0.1 mol%) in aqueous buffer (pH 7.4), accelerating oxime formation by 5.2-fold compared to uncatalyzed reactions. This method proves particularly effective for substrates prone to decomposition under acidic conditions.
Reaction Optimization and Process Parameters
Critical Variables in Oximation
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 70–80°C | <60°C: Slow kinetics; >90°C: Decomposition |
| pH | 7.0–7.4 (catalyzed) | Acidic conditions promote imine byproducts |
| Solvent Polarity | ε = 24–30 (EtOH/water) | Low polarity: Poor dissolution; High: Reduced nucleophilicity |
| Catalyst Loading | 0.05–0.2 mol% | >0.3 mol%: Diminished returns due to solubility limits |
Purification and Isolation
Crude products typically undergo sequential purification:
-
Recrystallization : Ethanol/water (7:3) at 4°C removes unreacted aldehyde and inorganic salts, achieving >99% purity after two cycles.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) eluent resolves stereoisomers, though this step is often unnecessary for pharmaceutical intermediates.
-
Acid-Base Extraction : Treatment with 1M HCl followed by neutralization with NaHCO3 selectively precipitates the oxime while removing dimethylamino byproducts.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of a continuous process:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| E-Factor | 18.7 | 6.2 | 66.8% |
| PMI (Process Mass Intensity) | 23.4 | 8.9 | 61.9% |
| Energy Consumption | 48 kWh/kg | 29 kWh/kg | 39.6% |
Data adapted from solvent recovery models in.
Advanced Analytical Characterization
Chemical Reactions Analysis
Metal-Mediated Reactions
The oxime group and dimethylaminoethoxy substituent enable coordination with transition metals, facilitating catalytic and stoichiometric transformations.
Key observations:
-
The dimethylamino group acts as a directing group in Pd-mediated reactions, enabling selective C–H functionalization at the ortho position .
-
Titanium complexes promote nucleophilic attack on the oxime nitrogen, yielding oxime ethers .
Condensation Reactions
The oxime participates in nucleophilic condensations to form heterocycles and Schiff bases.
Example reaction:
Nucleophilic Substitution
The hydroxyl group of the oxime undergoes substitution reactions under mild conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl Chloride | Pyridine, CH₂Cl₂ | O-Acetyl oxime ester | |
| Vinyl Acetate | CAL-B lipase, THF, 30°C | Vinyl oxime ether |
Mechanistic insight:
-
Lipase-catalyzed transesterification proceeds via an enolate intermediate, with MnO₂ facilitating oxidation .
Cyclization Reactions
Intramolecular reactions yield nitrogen-containing heterocycles.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| Pd-Catalyzed Cyclization | Pd(OAc)₂, K₂S₂O₈, DMF | Isoquinolinone derivatives | |
| Acid-Catalyzed Cyclization | HCl, reflux | Benzoxazole derivatives |
Structural and Spectroscopic Data
The compound’s reactivity is influenced by its crystalline packing and hydrogen-bonding network.
| Property | Data/Observation | Reference |
|---|---|---|
| Hydrogen Bonding | O–H···N (d = 2.776 Å) dimer formation | |
| IR Absorption | ν(N–O) = 1620–1660 cm⁻¹ | |
| ¹H NMR | δ 8.4 (s, HC=N), δ 3.9 (s, OCH₂) |
Oxidation and Reduction
The oxime group undergoes redox transformations under controlled conditions.
| Reaction Type | Reagent/System | Product | Reference |
|---|---|---|---|
| Oxidation | MnO₂, quinidine | Nitroso intermediates | |
| Reduction | H₂, Pd/C | Primary amine derivatives |
Scientific Research Applications
Organic Synthesis
4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including:
- Oxidation : Can be oxidized to form nitrile compounds.
- Reduction : Reduction yields corresponding amines.
- Substitution : The oxime group participates in nucleophilic substitution reactions.
Research has indicated that this compound exhibits notable biological activities, making it a candidate for therapeutic applications:
- Antiamoebic Activity : Studies show that derivatives containing dimethylaminoethoxy moieties demonstrate significant antiamoebic effects against Entamoeba histolytica, suggesting potential for treating amoebic dysentery.
- Cytotoxicity : Evaluations on various cancer cell lines (e.g., A549 lung cancer cells) indicate that this compound can induce apoptosis, highlighting its potential as an anticancer agent.
Fluorescence Quenching Applications
The compound can also be utilized in fluorescence quenching studies. Its ability to form stable hydrazone or oxime adducts with aldehyde-modified DNA allows for efficient quenching of fluorescent signals, which is valuable in bioconjugation techniques .
Case Study 1: Anti-Cancer Activity
A study assessed the cytotoxic effects of 4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime on A549 cells using the MTT assay. Results demonstrated a significant reduction in cell viability, indicating its potential as a therapeutic agent against lung cancer. The mechanism was linked to its structural interactions with cellular targets involved in proliferation pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 7.4 | Apoptosis induction via enzyme inhibition |
Case Study 2: Anti-Amoebic Efficacy
In another study, various derivatives of the compound were synthesized and tested for their efficacy against E. histolytica. The findings revealed that specific structural features contributed to enhanced antiamoebic activity, opening avenues for developing new treatments for amoebic infections.
| Compound Structure | Efficacy (%) | Target Organism |
|---|---|---|
| Dimethylaminoethoxy derivative | 85 | E. histolytica |
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of related benzaldehyde oxime derivatives:
Key Comparative Findings
Physicochemical Properties
- Solubility: The dimethylaminoethoxy group enhances water solubility compared to nonpolar substituents (e.g., chloro or trifluoromethyl groups) .
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in ) reduce oxime nucleophilicity, whereas dimethylaminoethoxy’s electron-donating nature may increase reactivity in condensation reactions .
Biological Activity
4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antiamoebic properties and cytotoxicity against cancer cell lines.
Synthesis
The synthesis of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime typically involves the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with hydroxylamine. This method allows for the formation of the oxime functional group, which is crucial for its biological activity.
Antiamoebic Activity
Research indicates that compounds containing the dimethylaminoethoxy and hydrazone moieties exhibit significant antiamoebic activity against Entamoeba histolytica. A study synthesized various derivatives, including 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime, and evaluated their efficacy. The findings revealed that these compounds could effectively inhibit the growth of E. histolytica, suggesting potential as therapeutic agents for amoebic dysentery .
Cytotoxicity
The cytotoxic effects of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime were tested on several cancer cell lines, including A549 (lung cancer). The MTT assay demonstrated that this compound exhibited promising cytotoxicity, leading to a reduction in cell viability. The results indicated that the compound's structure plays a critical role in its ability to induce apoptosis in cancer cells .
The biological activity of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime is attributed to its interaction with various cellular targets. The oxime functional group is known to participate in hydrogen bonding with target proteins, potentially inhibiting key enzymes involved in cellular proliferation and inflammation pathways. For instance, studies have shown that similar oxime compounds can inhibit kinases such as CDK1 and CDK2, which are crucial for cell cycle regulation .
Comparative Analysis
To better understand the unique properties of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime, it is useful to compare it with other related compounds.
Case Studies
- Amoebicidal Efficacy : In a study evaluating various hydrazone derivatives, 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime was highlighted for its selective action against E. histolytica, outperforming many traditional treatments .
- Cancer Cell Line Studies : Another investigation assessed the cytotoxicity of this compound against A549 cells using MTT assays, revealing significant reductions in cell viability at specific concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis typically involves two stages: (1) Alkylation of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride under alkaline conditions (pH 8–9, ethanol/water solvent) to form the ether intermediate. (2) Oximation using hydroxylamine hydrochloride at 60–80°C for 4–6 hours. Key optimizations include nitrogen inert gas protection during reflux to prevent oxidation, controlled pH to avoid side reactions, and solvent selection (DMF for solubility vs. ethanol for ease of purification). Yield improvements (65–80%) are achieved via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., oxime –NH at δ 9–11 ppm, dimethylamino –N(CH3)2 at δ 2.2–2.5 ppm) and carbon backbone.
- IR Spectroscopy : Identify C=N (1640–1620 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches.
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic and dimethylaminoethoxy groups) and intermolecular hydrogen bonds (e.g., oxime –OH⋯O interactions). Refinement with SHELXL validates bond lengths/angles .
Advanced Research Questions
Q. How should researchers address discrepancies in reported melting points or spectral data for 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime derivatives across different studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Strategies include:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorph transitions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) to rule out impurities.
- Control Experiments : Reproduce syntheses using identical solvents (e.g., DMF vs. ethanol) and drying conditions. Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What computational chemistry approaches are suitable for modeling the conformational flexibility and supramolecular interactions of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime in solid-state studies?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to compare with X-ray bond lengths/angles.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, CH-π contacts) using CrystalExplorer.
- Lattice Energy Calculations : Apply PIXEL method to partition energy contributions (electrostatic, dispersion) from crystallographic data .
Q. What experimental strategies can elucidate the tautomeric behavior of the oxime functional group in 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime under varying pH conditions?
- Methodological Answer :
- pH-Dependent UV-Vis Spectroscopy : Monitor λmax shifts (250–300 nm) to track syn/anti tautomer equilibrium.
- Variable-Temperature NMR : Use DMSO-d6/D2O mixtures to observe –NH proton exchange rates.
- Theoretical Modeling : Calculate tautomer stability (ΔG) at different pH levels using COSMO solvation models .
Q. How can researchers analyze conflicting biological activity data for 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime analogs in cytotoxicity assays?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies:
- Dose-Response Curves : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability Tests : Assess compound degradation in cell media (LC-MS monitoring).
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina. Cross-reference with structural analogs in databases like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
